Crude amygdalin products often contain neoamygdalin (L-isomer) and prunasin, leading to irreproducible enzyme kinetics and inaccurate toxicity data. This analytically pure D-amygdalin standard eliminates those variables. • HPLC-verified purity ensures consistent stoichiometric HCN release for food safety cyanogenic assays. • Controlled hydrolysis rate (0.57 nmol/min/mg) provides reliable substrate for β-glucosidase and amygdalin hydrolase studies. • Epimerization-resistant under recommended storage, avoiding the confounding effects of isoamygdalin mixtures.
Amygdalin (D-mandelonitrile-β-D-gentiobioside) is a naturally occurring cyanogenic diglucoside widely utilized as an analytical reference standard and a specific biochemical substrate. In industrial and laboratory settings, highly pure amygdalin is critical for standardizing food safety assays targeting cyanogenic toxicity, evaluating β-glucosidase and amygdalin hydrolase (AH) enzymatic kinetics, and serving as a reproducible precursor for in vitro metabolic studies. Unlike crude plant extracts, procurement of analytically pure amygdalin ensures a controlled stoichiometric release of mandelonitrile and hydrogen cyanide under specific enzymatic cleavage, providing a reliable baseline for quantitative chemoinformatics and pharmacological modeling [1].
Enzyme-prodrug activation and cytotoxicity research
Stereochemical control and epimer stability studies
Analytical reference for natural product profiling
Substituting pure D-amygdalin with crude aqueous extracts, closely related monoglucosides (like prunasin), or synthetic analogs (like laetrile) introduces severe reproducibility failures in biochemical assays. In aqueous environments above 40°C, natural D-amygdalin rapidly epimerizes into the less pharmacologically active L-isomer (neoamygdalin), meaning poorly processed generic extracts often contain unpredictable isomeric ratios that skew dose-response curves [1]. Furthermore, amygdalin is frequently conflated with laetrile; however, amygdalin is a natural gentiobioside requiring a two-step enzymatic cleavage, whereas laetrile is a semi-synthetic glucuronide with distinct metabolic kinetics [2]. Finally, substituting with the monoglucoside prunasin fundamentally alters assay timelines, as prunasin bypasses the initial amygdalin hydrolase cleavage step, hydrolyzing more than twice as fast in standard β-glucosidase models[3].
Prunasin metabolite
Markedly different systemic exposure profiles limit direct substitution for prodrug activation studies.
Neoamygdalin epimer
Commercial preparations may contain S-epimer and degradation products, confounding stereochemical purity.
Linamarin analog
Poorly hydrolyzed by amygdalin-specific hydrolases; cannot substitute for enzyme-specific activation studies.
When selecting a substrate for cyanogenic enzyme assays, the structural complexity of the glycoside directly dictates the cleavage rate. In comparative in vitro models utilizing crude β-glucosidase, the diglucoside amygdalin demonstrates a controlled, sequential hydrolysis rate, whereas its monoglucoside counterpart, prunasin, is cleaved significantly faster. Specifically, at 10^-3 M substrate concentrations, amygdalin exhibits a hydrolysis rate of 0.57 nmol/min/mg protein, compared to prunasin which hydrolyzes at 1.39 nmol/min/mg protein [1].
| Evidence Dimension | Enzymatic hydrolysis rate (cyanide liberation) |
| Target Compound Data | Amygdalin: 0.57 nmol/min/mg protein (Km = 3.63 × 10^-5 M) |
| Comparator Or Baseline | Prunasin: 1.39 nmol/min/mg protein |
| Quantified Difference | Prunasin hydrolyzes 2.44x faster than amygdalin under identical assay conditions. |
| Conditions | 10^-3 M substrate concentration with crude β-glucosidase preparation. |
Buyers designing multi-step enzymatic degradation assays must procure amygdalin to accurately measure the initial amygdalin hydrolase (AH) cleavage step, which prunasin completely bypasses.
The procurement of highly pure, dry D-amygdalin is critical because the compound is highly susceptible to epimerization in poorly controlled aqueous environments. Research demonstrates that at temperatures exceeding 40°C in water, D-amygdalin converts to L-amygdalin (neoamygdalin). In boiling water, this epimerization increases rapidly, stabilizing at a 53% L-amygdalin ratio after 2 hours [1]. In contrast, pure D-amygdalin maintained in dry conditions or extracted/stored in high-concentration ethanol exhibits negligible isomerization (isomer ratio of ~0.04) [1].
| Evidence Dimension | Epimerization to L-amygdalin (Neoamygdalin) |
| Target Compound Data | Dry/Ethanol-processed Amygdalin: ~0.04 isomer ratio (negligible epimerization) |
| Comparator Or Baseline | Aqueous extraction at 100°C: 53% conversion to L-amygdalin after 2 hours |
| Quantified Difference | Aqueous heating induces >50% loss of the pure D-isomer, whereas optimized non-aqueous handling preserves >95% D-isomer purity. |
| Conditions | Aqueous heating at 100°C for 2 hours vs. dry/ethanol conditions. |
Procurement of analytically pure D-amygdalin prevents the loss of target pharmacological activity and ensures baseline reproducibility that is impossible to achieve with crude aqueous extracts.
Amygdalin is frequently misidentified or substituted with laetrile in literature and generic supplier catalogs, but the two are structurally and metabolically distinct. Amygdalin is a natural D-mandelonitrile-β-D-gentiobioside containing two glucose molecules. In contrast, laetrile is a semi-synthetic derivative structurally defined as a mandelonitrile β-glucuronide [1]. This difference in the sugar moiety means that true amygdalin requires specific β-glucosidase/amygdalin hydrolase activity for catabolism, whereas glucuronide-based laetrile interacts differently with hepatic and cellular enzymes[1].
| Evidence Dimension | Molecular structure and enzymatic target |
| Target Compound Data | Amygdalin: Gentiobioside (requires β-glucosidase/AH) |
| Comparator Or Baseline | Laetrile: Glucuronide (semi-synthetic, different enzymatic affinity) |
| Quantified Difference | Distinct sugar moieties (gentiobiose vs. glucuronic acid) dictate entirely different catabolic pathways. |
| Conditions | Molecular structure comparison for metabolic assay selection. |
Buyers conducting precise metabolic tracking or natural product profiling must verify they are procuring true gentiobioside amygdalin, as synthetic glucuronide analogs will invalidate enzyme-specific results.
Due to its precise retention time and susceptibility to epimerization, pure D-amygdalin is the required analytical standard for HPLC/UV quantification of cyanogenic glycosides in agricultural products (e.g., Prunus species), ensuring compliance with toxicity limits[1].
Because it hydrolyzes at a controlled rate of 0.57 nmol/min/mg compared to its faster monoglucoside counterpart (prunasin), amygdalin is the optimal substrate for isolating and measuring specific amygdalin hydrolase (AH) and β-glucosidase activity in biochemical models [2].
Utilizing analytically pure D-amygdalin avoids the confounding variables introduced by neoamygdalin (L-isomer) mixtures found in crude extracts, providing a reliable baseline for dose-dependent apoptosis and oxidative stress assays in specific cell lines [3].
Irritant